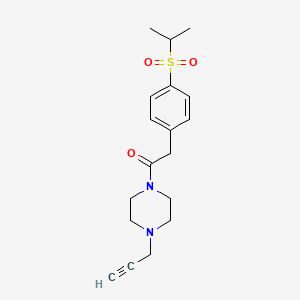
2-(4-Propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Characterization in Drug Development
Molecular Docking and Antibacterial Activity
Another study explores the molecular docking and antibacterial activity of novel synthesized pyrazole derivatives, indicating the potential of these compounds in developing antibacterial agents. This suggests that compounds with complex organic structures, potentially including 2-(4-Propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, could have applications in the design of new antimicrobial drugs (A. B. S. Khumar et al., 2018).
Organic Synthesis and Chemical Reactivity
Research on the selective cleavage of ethers using diphenyldisulfone under neutral conditions illustrates the nuanced reactivity of organic compounds and their potential applications in synthetic chemistry. This knowledge can be useful in manipulating the chemical structure of compounds like 2-(4-Propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone for various applications (D. Marković & P. Vogel, 2004).
Applications in Methane Biosynthesis and Enzymatic Activity
A study on the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum sheds light on the biochemical applications of sulfur-containing compounds. This research might hint at the biochemical or enzymatic roles that structurally similar compounds could play, potentially applicable to 2-(4-Propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone (R. Gunsalus et al., 1978).
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-9-19-10-12-20(13-11-19)18(21)14-16-5-7-17(8-6-16)24(22,23)15(2)3/h1,5-8,15H,9-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLICZGRIEGDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

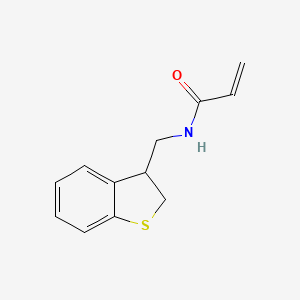
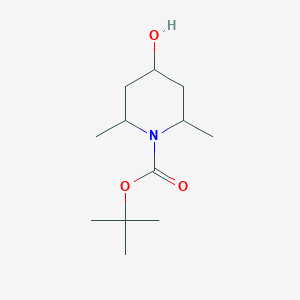
![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)
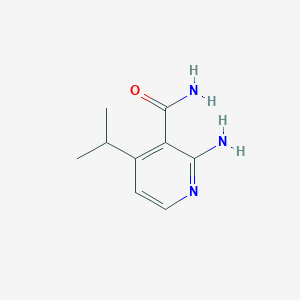
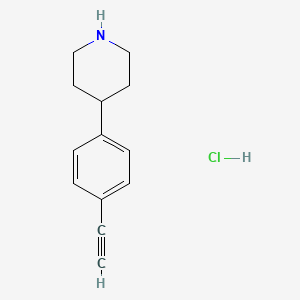
![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
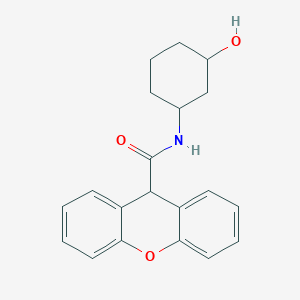
![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)
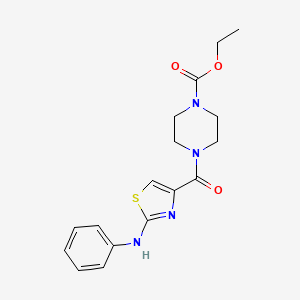
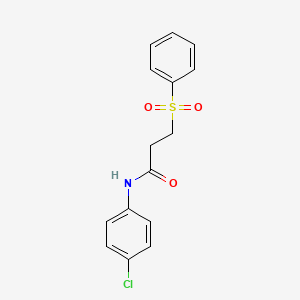
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)